molecular formula C7H11N3 B3188473 6-(2-Aminoethyl)pyridin-3-amine CAS No. 215099-43-7

6-(2-Aminoethyl)pyridin-3-amine

Cat. No.: B3188473
CAS No.: 215099-43-7
M. Wt: 137.18 g/mol
InChI Key: YQOWTBVOCAFIPK-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with an aminoethyl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 3-aminopyridine with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 3-aminopyridine and 2-bromoethylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or water.

    Procedure: The mixture is heated under reflux for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method offers advantages such as improved reaction control, higher yields, and reduced production time.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated amine derivatives.

Scientific Research Applications

6-(2-Aminoethyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridin-3-amine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A simple aromatic heterocycle with a nitrogen atom in the ring.

    3-Aminopyridine: A pyridine derivative with an amino group at the 3-position.

    2-Aminoethylpyridine: A pyridine derivative with an aminoethyl group at the 2-position.

Uniqueness

6-(2-Aminoethyl)pyridin-3-amine is unique due to the presence of both an aminoethyl group and an amine group on the pyridine ring

Properties

IUPAC Name

6-(2-aminoethyl)pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOWTBVOCAFIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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